2-(Benzylsulfinyl)-4,6-diphenoxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of diphenoxy and phenylmethanesulfinyl groups attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Diphenoxybenzene: This step involves the reaction of phenol with a suitable halogenated benzene derivative under basic conditions to form diphenoxybenzene.
Introduction of the Phenylmethanesulfinyl Group: The diphenoxybenzene is then reacted with a sulfoxide reagent, such as phenylmethanesulfinyl chloride, under controlled conditions to introduce the phenylmethanesulfinyl group.
Nitrile Formation: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source, such as cyanogen bromide.
Industrial Production Methods
Industrial production of 2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its aromatic structure allows for interactions with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diphenyl Sulfoxide: Shares the sulfinyl group but lacks the nitrile and diphenoxy groups.
Benzonitrile: Contains the nitrile group but lacks the sulfinyl and diphenoxy groups.
Phenylmethanesulfinylbenzene: Contains the sulfinyl and phenyl groups but lacks the diphenoxy groups.
Uniqueness
2,4-DIPHENOXY-6-PHENYLMETHANESULFINYLBENZONITRILE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both diphenoxy and phenylmethanesulfinyl groups attached to a benzonitrile core makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C26H19NO3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-benzylsulfinyl-4,6-diphenoxybenzonitrile |
InChI |
InChI=1S/C26H19NO3S/c27-18-24-25(30-22-14-8-3-9-15-22)16-23(29-21-12-6-2-7-13-21)17-26(24)31(28)19-20-10-4-1-5-11-20/h1-17H,19H2 |
InChI Key |
XBSSRYFBBYABKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)C2=CC(=CC(=C2C#N)OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.